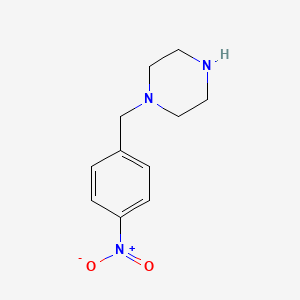

1-(4-Nitrobenzyl)piperazine

描述

Overview of Piperazine (B1678402) Derivatives in Chemical Biology and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This is due to its frequent appearance in a vast number of biologically active compounds and approved drugs. mdpi.com The versatile nature of the piperazine structure allows for easy modification and the introduction of various substituents at its nitrogen atoms, enabling the synthesis of large libraries of compounds for screening. researchgate.net

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, antipsychotic, and neuroprotective effects. researchgate.netmdpi.com The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and their presence often improves the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. researchgate.net This has made the piperazine moiety a key building block in the design of new therapeutic agents for a wide array of diseases. mdpi.com

Significance of the 4-Nitrobenzyl Moiety in Structure-Activity Relationships

The 4-nitrobenzyl group is a significant functional moiety in medicinal chemistry, often incorporated into molecular designs to modulate biological activity. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. nih.gov This electronic effect can be crucial for the binding of the molecule to its biological target.

Furthermore, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form cytotoxic species. This property has been exploited in the design of prodrugs that are selectively activated in cancer cells. The 4-nitrobenzyl moiety has also been investigated for its role in enhancing the membrane permeability of compounds. In structure-activity relationship (SAR) studies, the position of the nitro group on the benzyl (B1604629) ring is often critical, with the para-substitution frequently showing distinct activity compared to ortho or meta positions. nih.govscienceopen.com

Historical Context and Evolution of Research on 1-(4-Nitrobenzyl)piperazine and its Analogs

Research into piperazine and its derivatives dates back to the mid-20th century, initially focusing on their anthelmintic properties. Over the decades, the scope of piperazine research has expanded dramatically, driven by the discovery of their diverse pharmacological activities. The functionalization of the piperazine core with various substituents, including benzyl and substituted benzyl groups, became a common strategy to explore new chemical space and develop novel therapeutic agents.

The emergence of this compound in the scientific literature is primarily as a key intermediate or building block in the synthesis of more complex molecules. Early studies often involved its use in the creation of new series of compounds for biological screening. For instance, it has been used as a starting material for the synthesis of potential neuroprotective agents, anticancer compounds, and antimicrobial drugs. jrespharm.comderpharmachemica.comnih.gov The evolution of research has seen a shift from simple synthesis to more rational drug design, where the this compound scaffold is intentionally incorporated to achieve specific biological effects based on an understanding of structure-activity relationships.

Scope and Objectives of Research on this compound

The primary scope of research involving this compound is centered on its utility as a scaffold for the development of novel bioactive compounds. The main objectives of this research can be summarized as follows:

Synthesis of Novel Derivatives: To synthesize new chemical entities by modifying the this compound core, with the goal of generating compounds with improved potency, selectivity, and pharmacokinetic properties.

Exploration of Biological Activities: To screen these novel derivatives for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects.

Structure-Activity Relationship (SAR) Studies: To systematically investigate how different structural modifications to the this compound scaffold affect its biological activity, providing insights for the rational design of more effective compounds. researchgate.net

Investigation of Mechanisms of Action: To elucidate the molecular mechanisms by which active compounds derived from this compound exert their biological effects.

The overarching goal of this research is to identify lead compounds that could be further developed into new therapeutic agents for the treatment of various diseases.

Research Findings on Derivatives of this compound

The following tables summarize some of the research findings on the biological activities of derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| (5-Methoxy-1H-indol-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone | - | - | jrespharm.com |

| 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole (Compound 9g) | MCF-7 | 2.00 ± 0.03 μM | nih.gov |

| 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole (Compound 9k) | MCF-7 | 5.00 ± 0.01 μM | nih.gov |

| Amide derivative of neocrotocembraneic acid with 4-nitrophenyl group on piperazine ring (Compound 8d) | HeLa | Moderate | researchgate.net |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

| Mannich base with 4-nitrophenyl substituent on piperazine (Compound 8) | S. aureus, B. cereus, E. coli, K. pneumoniae | 125-500 µg/mL | mdpi.com |

| Mannich base with 4-nitrophenyl substituent on piperazine (Compound 8) | C. parapsilosis | 0.49 µg/mL | mdpi.com |

| Naphthalene based piperazine with 4-nitrophenyl group (Compound 4d) | S. aureus, E. coli, B. subtilis, K. pneumonia | No inhibition | derpharmachemica.com |

Table 3: Neuroprotective and Other Activities of this compound Derivatives

| Compound/Derivative | Biological Target/Model | Activity | Reference |

| 1-(4-(4-nitrobenzyl)piperazin-1-yl)-2-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenoxy)ethanone | H₂O₂-induced damage in cells | Significant protective effect | mdpi.com |

| N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitro-phenyl)-piperazin-1-yl]-acetamide (Compound 5h) | Acetylcholinesterase (AChE) | IC₅₀ = 1.83 ± 0.03 μM | nih.gov |

| 4-amino-6,7-dimethoxy-2-(4-(4-nitrobenzyl)piperazin-1-yl) quinazoline (B50416) (Terazosin analog 5i) | MPP⁺ induced SH-SY5Y cell injury | Protective effect | jrespharm.com |

Structure

3D Structure

属性

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHHZWTYFFZYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58198-49-5 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58198-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Nitrobenzyl Piperazine

Core Synthesis Strategies of 1-(4-Nitrobenzyl)piperazine

The formation of this compound primarily relies on the creation of a carbon-nitrogen bond between the piperazine (B1678402) ring and the 4-nitrobenzyl group. Several well-established synthetic routes are employed to achieve this transformation.

Nucleophilic Acylation of Piperazine with 4-Nitrobenzoyl Chloride

A common and direct method for synthesizing related compounds involves the nucleophilic acylation of piperazine with 4-nitrobenzoyl chloride. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is typically performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction is often carried out in a polar aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org To favor the formation of the mono-acylated product, an excess of piperazine is often used. beilstein-journals.org

A specific example of this methodology is the synthesis of 1-(4-nitrobenzoyl)piperazine (B1268174), a closely related analog. In this synthesis, piperazine and triethylamine are dissolved in chloroform (B151607) and cooled. A solution of 4-nitrobenzoyl chloride is then added dropwise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure completion. beilstein-journals.org

Multi-step Synthesis Approaches

In some instances, the synthesis of this compound and its derivatives is accomplished through multi-step sequences. These approaches offer greater control over the final product and allow for the introduction of various functional groups.

One such multi-step synthesis starts with the reaction of an appropriate substituted acid to form an oxirane intermediate, which then reacts with 1-(4-nitrophenyl)piperazine (B103982) to yield the target compounds. nih.gov Another multi-step route involves the initial formation of a bromophenyl intermediate, followed by derivatization with piperazine, and finally, nitrobenzoylation to yield the desired product. For example, the synthesis of 1-[(4-bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine (B11653675) begins with the bromination of benzyl (B1604629) chloride to form 4-bromobenzyl chloride. This intermediate is then reacted with piperazine to produce 1-[(4-bromophenyl)methyl]piperazine. The final step is the reaction of this piperazine derivative with 4-nitrobenzoyl chloride.

Another documented multi-step synthesis involves the reaction of p-nitrobenzyl chloride with phenylpiperazine dihydrochloride (B599025) in the presence of triethylamine to produce 1-phenyl-4-(p-nitrobenzyl)piperazine. prepchem.com Furthermore, a three-step synthesis to produce 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine has been described. This process begins with the in-situ generation of 1-(4-methoxyphenyl) piperazine from diethanolamine. This intermediate then undergoes N-arylation with p-chloronitrobenzene, followed by demethoxylation to yield the final product. core.ac.uk

One-Pot Synthesis Methods for Related Piperazine Derivatives

One-pot synthesis methods are highly efficient as they allow multiple reaction steps to occur in a single reaction vessel, saving time and resources. While a specific one-pot synthesis for this compound is not detailed in the provided results, one-pot methodologies for the synthesis of other piperazine derivatives are well-documented and highlight the versatility of this approach.

For instance, a one-pot, four-component reaction has been developed for the synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. rsc.orgrsc.orgresearchgate.net This metal-free approach involves the in-situ generation of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, which then react with phenylisothiocyanate and various amines. rsc.orgrsc.orgresearchgate.net Another example is the one-pot synthesis of 1,2,3-triazolo piperazine and piperidine (B6355638) carboxylate derivatives using click chemistry, which offers significantly reduced reaction times and high yields. nih.gov Additionally, an iodine-mediated one-pot reaction of N-alkyl piperazines provides a straightforward pathway to 2-(piperazin-1-yl)pyrazine (B1270772) derivatives. thieme-connect.com These examples demonstrate the potential for developing efficient one-pot syntheses for a wide range of piperazine-containing compounds.

Optimization of Reaction Conditions for this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction conditions is crucial. Key parameters that are often adjusted include the choice of solvent and the reaction temperature.

Solvent Selection and Polarity Effects

The choice of solvent plays a significant role in the synthesis of piperazine derivatives. Polar aprotic solvents are often favored as they can effectively solvate charged intermediates and reagents without participating in the reaction.

In the synthesis of related piperazine compounds, solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used. nih.govgoogle.comrsc.org For instance, in the nucleophilic acylation of piperazine, polar aprotic solvents like THF and DMF can enhance the nucleophilicity of the piperazine and stabilize the reaction intermediates. The use of chloroform has also been reported. beilstein-journals.org The selection of the solvent can impact reaction rates and, in some cases, the product distribution. For example, in the synthesis of 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl) piperazine, solvents like DMF and toluene (B28343) have been utilized. google.com

Table 1: Solvents Used in the Synthesis of this compound and Related Derivatives

| Solvent | Type | Role in Reaction |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Solubilizes reactants and stabilizes charged intermediates. google.com |

| Tetrahydrofuran (THF) | Polar Aprotic | Common solvent for acylation reactions, enhances nucleophilicity. nih.govbeilstein-journals.org |

| Dichloromethane (DCM) | Polar Aprotic | Used in nucleophilic substitution reactions. rsc.orgnih.gov |

| Chloroform | Polar Aprotic | Employed in acylation reactions. beilstein-journals.org |

| Toluene | Nonpolar | Used in condensation and cyclization reactions. google.com |

| Acetonitrile | Polar Aprotic | Utilized in iodine-mediated one-pot reactions. thieme-connect.com |

Temperature Control in Synthetic Protocols

Temperature is a critical parameter that can influence both the rate of reaction and the formation of side products. Many synthetic protocols for piperazine derivatives involve initial cooling of the reaction mixture followed by a gradual warming to room temperature or heating to reflux.

For instance, in the acylation of piperazine with 4-nitrobenzoyl chloride, the reaction is often initiated at 0°C to control the initial exothermic reaction and minimize the formation of di-acylated byproducts. nih.govbeilstein-journals.org The reaction is then allowed to warm to room temperature to ensure it proceeds to completion. nih.govbeilstein-journals.org In other syntheses, such as the condensation and cyclization to form 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl) piperazine, the reaction is heated to 100°C. google.com The optimal temperature profile is highly dependent on the specific reactants and the nature of the synthetic transformation. In some multi-step syntheses, different temperature conditions are required for each step, ranging from 0-10°C for certain reactions to reflux temperatures for others. evitachem.com

Table 2: Temperature Conditions in the Synthesis of this compound and Analogs

| Reaction Stage | Temperature Range | Purpose |

|---|---|---|

| Initial Addition of Reagents | 0°C | To control the exothermic reaction and minimize side products. nih.govbeilstein-journals.org |

| Reaction Progression | Room Temperature | To allow the reaction to proceed to completion. nih.govbeilstein-journals.org |

| Condensation/Cyclization | 80°C - 140°C | To drive the reaction forward in certain synthetic routes. google.comrsc.org |

| Reflux | Varies with solvent | To increase reaction rate, often used in one-pot syntheses. core.ac.uk |

Stoichiometric Optimization for Yield Maximization

The efficient synthesis of this compound and its derivatives relies heavily on the precise control of reactant ratios to maximize product yield and minimize the formation of byproducts.

In the synthesis of N-acylated derivatives, such as 1-(4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, using 1.1 equivalents of 1-(4-nitrophenyl)piperazine and 1 equivalent of the corresponding benzoyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine as a base has been shown to produce yields ranging from 37% to 98%. nih.gov For the synthesis of 1-(chloroacetyl)-4-(4-nitrophenyl)piperazine, a common method involves reacting 4-(4-nitrophenyl)piperazine with chloroacetyl chloride. Optimal yields are achieved by carefully controlling the stoichiometry. For instance, using a 1:1.1 molar ratio of 4-(4-nitrophenyl)piperazine to chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base at 0–5°C results in yields of 82–85%. Another approach utilizes N,N-dimethylformamide (DMF) as a solvent, where a 1:1.5 molar ratio of the piperazine derivative to chloroacetyl chloride at 25°C yields 87–88.5% of the product.

Continuous flow synthesis offers a method for large-scale production with high efficiency. A study demonstrated a 92% yield by reacting 4-(4-nitrophenyl)piperazine (0.5 M in THF) with chloroacetyl chloride (0.55 M) in a flow reactor at 50°C with a short residence time of 15 minutes.

The table below summarizes various reaction conditions and their corresponding yields for the synthesis of 1-(chloroacetyl)-4-(4-nitrophenyl)piperazine.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 4-(4-nitrophenyl)piperazine | Chloroacetyl chloride | Dichloromethane | Triethylamine | 0-5 | 4-6 | 82-85 |

| 4-(4-nitrophenyl)piperazine | Chloroacetyl chloride | N,N-Dimethylformamide | - | 25 | 24 | 87-88.5 |

| 4-(4-nitrophenyl)piperazine | Chloroacetyl chloride | Ethanol | Glacial Acetic Acid (catalytic) | Reflux | 8 | 62.6 |

| 4-(4-nitrophenyl)piperazine | Chloroacetyl chloride | THF (Flow Synthesis) | - | 50 | 0.25 | 92 |

| 4-(4-nitrophenyl)piperazine | Chloroacetyl chloride | None (Ball Milling) | K₂CO₃ | - | 0.5 | 89 |

Derivatization and Chemical Modification of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through modifications on both the piperazine ring and the nitrobenzyl moiety.

Introduction of Varied Substituents on the Piperazine Ring

The secondary amine of the piperazine ring in this compound is a key site for introducing a variety of functional groups. This is typically achieved through N-alkylation or N-acylation reactions.

For instance, this compound can be reacted with different acid chlorides to yield a range of N-substituted derivatives. mdpi.com The nitrogen atoms within the piperazine ring act as nucleophiles, readily reacting with electrophiles to form new carbon-nitrogen bonds. smolecule.com This reactivity allows for the introduction of diverse substituents, including alkyl, acyl, and other functional groups, thereby enabling the synthesis of a broad library of compounds.

A specific example is the synthesis of 2-[4-(4-nitrobenzyl)piperazin-1-yl]quinoline, where the piperazine ring is attached to a quinoline (B57606) moiety. ontosight.ai Another derivative, 3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is formed by attaching a bicyclic carboxylic acid to the piperazine nitrogen. smolecule.com

The table below illustrates some examples of substituents introduced onto the piperazine ring of the this compound scaffold.

| Starting Material | Reagent | Resulting Substituent on Piperazine Ring |

| This compound | Various Acid Chlorides | Acyl groups mdpi.com |

| This compound | 2-Chloroquinoline | 2-Quinolinyl ontosight.ai |

| This compound | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 3-Carboxy-bicyclo[2.2.1]hept-5-en-2-yl]carbonyl |

Modifications of the Nitrobenzyl Moiety

The nitrobenzyl moiety of this compound can also be chemically modified, primarily through reactions involving the nitro group. A common transformation is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst. This conversion of the nitro group to an amine opens up further avenues for derivatization, such as the formation of amides or sulfonamides.

Additionally, modifications can be made to the aromatic ring of the nitrobenzyl group itself. For example, derivatives with different substitution patterns on the phenyl ring have been synthesized, such as those with methoxy (B1213986) groups or additional halogen atoms. mdpi.com The introduction of a trifluoromethyl group at the 4-position of the benzyl ring has also been reported. evitachem.com

The table below provides examples of modifications to the nitrobenzyl moiety.

| Starting Material | Reagent/Reaction | Resulting Modification |

| This compound | H₂/Pd | Reduction of nitro to amino group |

| 1-(Aryl)piperazine | 4-Nitrobenzoyl chloride (with varied substituents on the benzoyl ring) | Introduction of methoxy or halogen substituents on the phenyl ring mdpi.com |

| 1-(4-Nitrophenyl)piperazine | 4-(Trifluoromethyl)benzyl bromide | Substitution of the benzyl group with a 4-(trifluoromethyl)benzyl group evitachem.com |

Formation of Salts and Co-crystals with Organic Acids

The basic nature of the piperazine ring in this compound allows it to readily form salts with various organic acids. This property is often exploited to improve the crystalline nature and solubility of the compound.

Several studies have reported the formation of salts and co-crystals of 1-(4-nitrophenyl)piperazine with a range of carboxylic acids. These include simple aromatic acids like benzoic acid, as well as substituted benzoic acids such as 2-chlorobenzoic acid, 2-bromobenzoic acid, 2-iodobenzoic acid, and 4-aminobenzoic acid. researchgate.netresearchgate.netnih.gov Dicarboxylic acids like succinic acid have also been used. researchgate.net Furthermore, salts with halogenated acetic acids like trifluoroacetic acid and trichloroacetic acid have been successfully prepared and characterized. researchgate.netiucr.org

The formation of these salts is typically achieved by co-crystallization from a suitable solvent mixture, such as methanol (B129727) and ethyl acetate (B1210297). researchgate.netnih.gov For example, reacting N-(4-nitrophenyl)piperazine with benzoic acid in a methanol/ethyl acetate solution yields the corresponding benzoate (B1203000) salt as a monohydrate. nih.goviucr.org

The table below lists some of the organic acids that have been used to form salts with 1-(4-nitrophenyl)piperazine.

| Organic Acid | Reference |

| Benzoic acid | nih.goviucr.org |

| 2-Carboxy-4,6-dinitrophenol (3,5-Dinitrosalicylic acid) | nih.goviucr.org |

| Succinic acid | researchgate.net |

| 4-Aminobenzoic acid | researchgate.net |

| 2-(4-Chlorophenyl)acetic acid | researchgate.net |

| 2,3,4,5,6-Pentafluorobenzoic acid | researchgate.net |

| 2-Chlorobenzoic acid | researchgate.net |

| 2-Bromobenzoic acid | researchgate.net |

| 2-Iodobenzoic acid | researchgate.net |

| Trifluoroacetic acid | iucr.org |

| Trichloroacetic acid | iucr.org |

Conjugation and Linker Chemistry for Bioconjugation

The this compound scaffold can be incorporated into larger molecular structures for bioconjugation purposes, often involving linker chemistry. Linkers are chemical moieties that connect two or more different molecules, such as a drug and a targeting antibody in an antibody-drug conjugate (ADC). researchgate.netnih.gov

While direct examples of this compound in bioconjugation are not extensively detailed in the provided context, the principles of linker chemistry are applicable. For instance, the nitro group on the benzyl moiety can serve as a handle for further chemical transformations. A phototriggered nitro-releasing strategy involves the use of an O-nitrobenzyl group as a chemical trigger that can be cleaved by UV light. nih.gov This suggests that the nitrobenzyl group could potentially be used in light-sensitive linker technologies.

Furthermore, the piperazine moiety itself can be part of a linker structure. Poly(guanylurea piperazine)s have been synthesized and show antimicrobial activity, demonstrating the utility of the piperazine ring in constructing functional polymers. acs.org Bifunctional linkers containing piperazine can be designed to connect different molecular entities. nih.gov

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and improving yields.

The synthesis of this compound derivatives often proceeds through nucleophilic substitution reactions. For example, in the synthesis of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine, the reaction between 1-(4-methoxyphenyl)piperazine (B173029) and p-chloronitrobenzene occurs via N-arylation. core.ac.uk

Electrochemical and computational studies have been employed to investigate the redox behavior and reaction pathways of piperazine derivatives. researchgate.net For instance, the pH-dependent redox mechanisms of sodium 4-(4-nitrophenyl) piperazine-1-carbodithioate have been proposed based on electrochemical and computational data. researchgate.net These studies provide insights into the electron transfer processes and the role of protons in the reaction mechanism.

Role of Intermediates and Transition States

The synthesis of this compound and its function as a building block in further chemical reactions are characterized by the formation of specific intermediates and the passage through transient transition states.

This compound as a Synthetic Intermediate: The compound itself is a crucial intermediate in multi-step synthetic pathways. A common method for its preparation is the nucleophilic substitution reaction between piperazine and 4-nitrobenzyl chloride. vulcanchem.com In this role, this compound serves as a stable, isolable molecule that can be purified before being used in subsequent reaction steps. For instance, it is a precursor for compounds like 1-[4-(Methylsulfanyl)benzyl]-4-(4-nitrobenzyl)piperazine, where it is reacted further with another electrophile under basic conditions.

The reaction to form this compound proceeds through a charged intermediate. The nucleophilic nitrogen of piperazine attacks the electrophilic benzylic carbon of 4-nitrobenzyl chloride. This initial attack forms a quaternary ammonium (B1175870) salt as a short-lived intermediate. The subsequent loss of a proton from the piperazine nitrogen and the chloride ion leads to the final, neutral product.

Transition State Stabilization: The rate of the nucleophilic substitution reaction is dictated by the energy of its transition state. In the formation of this compound, the transition state involves the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-chlorine bond. The stability of this transition state can be significantly influenced by the choice of solvent. Polar solvents, particularly polar aprotic solvents like dimethylformamide (DMF), are effective at stabilizing this charged, transient species, thereby accelerating the reaction rate. vulcanchem.comvulcanchem.com Similarly, polar protic solvents can stabilize transition states through hydrogen bonding, which can also speed up SN2 reactions at the piperazine nitrogen.

The table below summarizes the role of key components in the reaction mechanism.

| Component | Role in Reaction |

| Piperazine | Acts as the nucleophile, attacking the electrophile. |

| 4-Nitrobenzyl Chloride | Serves as the electrophile, providing the 4-nitrobenzyl group. |

| Quaternary Ammonium Salt | A key intermediate formed after the initial nucleophilic attack. |

| Polar Solvent (e.g., DMF) | Stabilizes the charged transition state, increasing reaction rate. vulcanchem.comvulcanchem.com |

Activation and Deprotonation Steps

Activation of the Nucleophile: The key to the reaction is the nucleophilic character of the secondary amine in piperazine. The reactivity of piperazine can be significantly enhanced through deprotonation. In a neutral or acidic medium, the piperazine nitrogens can be protonated, which neutralizes their nucleophilicity. Therefore, the reaction is typically carried out under basic conditions. The presence of a base ensures that a sufficient concentration of the free, non-protonated form of piperazine is available to act as an effective nucleophile.

Deprotonation and pH Dependence: A base is essential in the synthesis of this compound for two primary reasons. First, it deprotonates the piperazine, enhancing its nucleophilicity. smolecule.com Second, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between piperazine and 4-nitrobenzyl chloride.

The pH of the reaction medium is a critical parameter. At a pH above 8, the deprotonation of piperazine is favored, which increases its nucleophilic strength and promotes the desired reaction. Conversely, at a pH below 5, the piperazine is largely in its protonated, unreactive form. This highlights the importance of a basic environment for the reaction to proceed efficiently. The reaction mechanism involves the deprotonated piperazine attacking the electrophilic carbon, followed by the elimination of the chloride ion. smolecule.com

The following table outlines the reagents and conditions involved in the activation and deprotonation steps.

| Step | Reagent/Condition | Purpose |

| Activation | Base (e.g., Triethylamine, Potassium Carbonate) | To deprotonate piperazine, increasing its nucleophilicity. smolecule.com |

| pH Control | Basic conditions (pH > 8) | Ensures piperazine is in its active, non-protonated form. |

| Deprotonation | Base | Neutralizes the HCl byproduct formed during the reaction. |

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Characterization of 1-(4-Nitrobenzyl)piperazine and its Derivatives

Spectroscopic techniques are fundamental in confirming the identity and purity of this compound and its derivatives, offering detailed information about their chemical structure and bonding.

NMR spectroscopy is a cornerstone for the structural analysis of this compound and its analogs.

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its molecular structure. For instance, in a derivative, the aromatic protons of the 4-nitrophenyl group appear as doublets at approximately δ 8.09 (d, J = 9.4 Hz) and δ 6.80 (d, J = 9.4 Hz). vulcanchem.com In another case, the aromatic protons of a 1-(4-nitrobenzoyl)piperazine (B1268174) derivative were observed as a doublet between δ 8.2–8.4 ppm. The protons on the piperazine (B1678402) ring typically show complex splitting patterns due to conformational isomers. For example, in 1-(4-nitrobenzoyl)piperazine, the piperazine CH₂ groups can appear as four broad singlets (e.g., at δ = 2.81, 2.96, 3.33, 3.97 ppm in CDCl₃ at 25 °C), indicating restricted rotation around the amide bond. researchgate.netresearchgate.net The presence of conformers is a common feature in acyl-functionalized piperazines. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides further structural verification. For a derivative of 1-(4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, the carbon signals were clearly assigned, confirming the presence of both the benzoyl and nitrophenyl moieties attached to the piperazine ring. nih.gov

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR is an essential tool. It is used to confirm the incorporation of fluorine into the molecular structure. researchgate.net For example, in the synthesis of novel functionalized piperazine derivatives, ¹⁹F NMR was used alongside ¹H and ¹³C NMR to fully characterize the compounds. researchgate.net

| Technique | Compound | Key Findings | Reference |

| ¹H NMR | 1-Hexyl-4-(4-nitrophenyl)piperazine | Aromatic protons at δ 8.09 and δ 6.80. | vulcanchem.com |

| ¹H NMR | 1-(4-Nitrobenzoyl)piperazine | Piperazine CH₂ groups as four broad singlets due to conformers. | researchgate.netresearchgate.net |

| ¹³C NMR | 1-(4-Nitrobenzoyl)-4-(4-nitrophenyl)piperazine | Confirmed the structural identity of the unsymmetrically substituted piperazine. | nih.gov |

| ¹⁹F NMR | Fluorinated piperazine derivatives | Essential for confirming the presence of fluorine. | researchgate.net |

IR spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. Key vibrational bands confirm the molecular structure. For instance, the IR spectrum of 1-(4-nitrobenzoyl)piperazine shows a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ and an asymmetric stretching band for the nitro group (NO₂) near 1520 cm⁻¹. In a related methacrylic polymer containing a 1-(4-nitrophenyl)piperazine (B103982) moiety, the nitro group bands appear as doublets at 1107 and 1134 cm⁻¹, and at 1310 and 1423 cm⁻¹. researchgate.net The C-H stretching vibrations of the piperazine ring are typically observed around 2800-3000 cm⁻¹. scispace.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | ~1650 | |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | |

| Nitro (NO₂) | Symmetric Stretch | ~1340 | |

| C-H (Piperazine) | Stretch | 2800-3000 | scispace.com |

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are crucial for determining the molecular weight and elemental composition of this compound and its derivatives. These techniques confirm the identity of synthesized compounds by providing precise mass-to-charge ratios. For example, HRMS has been used to confirm the structures of various novel piperazine derivatives, ensuring the calculated and found molecular weights are in close agreement. rsc.org In the characterization of new piperazine-based compounds, both electrospray ionization (ESI-MS) and HRMS are routinely employed to verify the molecular formula and purity. rsc.orgnih.gov The fragmentation patterns observed in the mass spectra can also provide valuable structural information. nih.gov

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound and its derivatives. The inclusion interactions of 1-(4-nitrophenyl)piperazine with other molecules, such as 4-sulfonatocalix[n]arenes, have been investigated using UV spectroscopy. sigmaaldrich.comchemsrc.com These studies show that the UV absorption of the compound can be significantly affected by its environment and interactions with host molecules. smolecule.com Furthermore, UV-Vis spectroscopy is used in analytical methods, for example, as a detection technique in high-performance liquid chromatography (HPLC) for purity assessment.

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. For 1-(4-nitrobenzoyl)piperazine, a strong band for the nitro group's symmetric stretch is observed at approximately 1340 cm⁻¹, and the C=O stretch appears around 1650 cm⁻¹. In studies of related piperazine compounds, Raman spectroscopy, in conjunction with theoretical DFT calculations, has been used to assign vibrational modes. For example, in 1-(2-nitrophenyl)piperazine (B181537), CH stretching vibrations for the piperazine ring were identified at 2954 and 2833 cm⁻¹. scispace.com

UV-Vis Spectroscopy in Solution and Solid State

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 1-(4-nitrobenzoyl)piperazine has been determined to be monoclinic with the space group C2/c. researchgate.netbeilstein-journals.orgbeilstein-journals.org The analysis revealed that the piperazine ring adopts a chair conformation. researchgate.net The solid-state structure is stabilized by weak C–H⋯O interactions. In some cases, two conformers of a piperazine derivative can coexist in a 1:1 ratio within the crystal lattice, as observed for a related compound. beilstein-journals.org

Similarly, the crystal structures of salts of 1-(4-nitrophenyl)piperazine have been reported. For instance, salts with 2-chlorobenzoic acid, 2-bromobenzoic acid, and 2-iodobenzoic acid have been characterized, revealing details about the piperazinium cation conformation and the supramolecular features formed through hydrogen bonds. iucr.orgnih.gov In these structures, the 4-nitrophenyl group typically occupies an equatorial position on the piperazinium ring. nih.gov The analysis of a 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) derivative also showed a chair conformation for the central piperazine ring. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | Piperazine in chair conformation; stabilized by C–H⋯O interactions. | researchgate.netbeilstein-journals.orgbeilstein-journals.org |

| Salts of 1-(4-Nitrophenyl)piperazine | - | - | 4-Nitrophenyl group in equatorial position; N—H⋯O hydrogen bonds. | iucr.orgnih.gov |

| 1-Benzoyl-4-(4-nitrophenyl)piperazine | Orthorhombic | Pna21 | Two molecules in the asymmetric unit; piperazine in chair conformation. | researchgate.net |

Crystal Structures of 1-(4-Nitrophenyl)piperazine Salts

The crystal structures of various salts of 1-(4-nitrophenyl)piperazine have been extensively studied using single-crystal X-ray diffraction. These studies reveal a diversity of crystalline arrangements and intermolecular interactions.

Salts of 1-(4-nitrophenyl)piperazine have been synthesized with a range of organic acids, including:

Benzoic acid and its derivatives (e.g., 2-chlorobenzoic acid, 2-bromobenzoic acid, 2-iodobenzoic acid, 4-bromobenzoate (B14158574), 4-iodobenzoate (B1621894), 4-hydroxybenzoate (B8730719), 4-methylbenzoate, 4-methoxybenzoate (B1229959), 4-ethoxybenzoate, 4-fluorobenzoate, and 3,5-dinitrobenzoate). iucr.orgiucr.orgnih.govnih.govnih.govcsic.esresearchgate.netnih.goviucr.org

Trifluoroacetic acid and trichloroacetic acid. nih.gov

Succinic acid, 2-(4-chlorophenyl)acetic acid, and 2,3,4,5,6-pentafluorobenzoic acid. iucr.org

3,5-dinitrosalicylic acid. nih.goviucr.org

These studies have shown that the resulting salts can be anhydrous, monohydrated, dihydrated, or hemihydrated. iucr.orgnih.govnih.govcsic.esnih.goviucr.orgiucr.org For instance, the 4-bromobenzoate and 4-iodobenzoate salts crystallize as dihydrates, while the 4-hydroxybenzoate and 4-methylbenzoate salts are monohydrates. nih.govcsic.es The 2-bromobenzoate (B1222928) and 2-iodobenzoate (B1229623) derivatives are isomorphous and crystallize as hemihydrates. iucr.orgnih.gov

The crystal system and space group vary depending on the counter-ion. For example, many salts crystallize in the triclinic space group P-1, while the 4-methoxybenzoate salt crystallizes in the monoclinic space group P21/c. nih.govcsic.es The salt with 3,5-dinitrobenzoate (B1224709) crystallizes in the P-1 space group, and the bis[4-(4-nitrophenyl)piperazin-1-ium] bis(4-fluorobenzoate) salt crystallizes as a trihydrate in the P-1 space group. nih.govresearchgate.net

Table 1: Crystallographic Data for Selected 1-(4-Nitrophenyl)piperazine Salts

| Counter-ion | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoate (B514982) | C₁₀H₁₄N₃O₂⁺·C₇H₄ClO₂⁻ | Triclinic | P1 | researchgate.net |

| 2-Bromobenzoate hemihydrate | C₁₀H₁₄N₃O₂⁺·C₇H₄BrO₂⁻·0.5H₂O | Triclinic | P-1 | iucr.org |

| 2-Iodobenzoate hemihydrate | C₁₀H₁₄N₃O₂⁺·C₇H₄IO₂⁻·0.5H₂O | Triclinic | P-1 | iucr.org |

| 4-Bromobenzoate dihydrate | C₁₀H₁₄N₃O₂⁺·C₇H₄BrO₂⁻·2H₂O | Triclinic | P-1 | nih.gov |

| 4-Iodobenzoate dihydrate | C₁₀H₁₄N₃O₂⁺·C₇H₄IO₂⁻·2H₂O | Triclinic | P-1 | nih.gov |

| 4-Methoxybenzoate hemihydrate | 2C₁₀H₁₄N₃O₂⁺·2C₈H₇O₃⁻·H₂O | Monoclinic | P2₁/c | nih.gov |

| Trifluoroacetate (B77799) | C₁₀H₁₄N₃O₂⁺·C₂F₃O₂⁻ | Monoclinic | P2₁/n | nih.gov |

| Trichloroacetate (B1195264) | C₁₀H₁₄N₃O₂⁺·C₂Cl₃O₂⁻ | Triclinic | P-1 | nih.gov |

| Benzoate (B1203000) monohydrate | C₁₀H₁₄N₃O₂⁺·C₇H₅O₂⁻·H₂O | Triclinic | P-1 | nih.goviucr.org |

| Hydrogen succinate | C₁₀H₁₄N₃O₂⁺·C₄H₅O₄⁻ | Triclinic | P-1 | iucr.org |

Conformational Analysis of the Piperazine Ring

The piperazine ring in this compound and its derivatives predominantly adopts a chair conformation. nih.govresearchgate.netrsc.orgiucr.orgnih.gov This is a consistent feature observed across numerous crystal structures. The puckering parameters, as defined by Cremer and Pople, have been calculated for some structures, confirming the chair geometry. For instance, in the trifluoroacetate salt, the puckering parameters are Q = 0.576(2) Å, θ = 177.8(2)°, and φ = 182(4)°, and in the trichloroacetate salt, they are Q = 0.571(2) Å, θ = 177.1(2)°, and φ = 189(4)°. nih.gov

The orientation of the 4-nitrophenyl group relative to the piperazine ring can be either equatorial or axial. nih.govresearchgate.netnih.goviucr.org In many salts, such as those with 2-chlorobenzoate, 2-bromobenzoate, and 2-iodobenzoate, the 4-nitrophenyl group occupies an equatorial position. iucr.org However, in the 3,5-dinitrobenzoate salt, it adopts a rarer axial position. nih.govresearchgate.net The position can also differ between salts of similar acids; for example, the nitrophenyl group is bisectional in the trifluoroacetate salt but equatorial in the trichloroacetate salt. nih.gov The conformation is also influenced by the exocyclic N-C bond disposition. iucr.org

NMR-based investigations have also been employed to study the conformational behavior of acyl-functionalized piperazines in solution, revealing the presence of different conformers due to restricted rotation around the amide bond. nih.gov

Intermolecular Interactions and Supramolecular Assemblies

The crystal packing of 1-(4-nitrophenyl)piperazine salts is governed by a network of intermolecular interactions, leading to the formation of complex supramolecular assemblies. Hydrogen bonding plays a crucial role in stabilizing these structures.

Strong N-H···O hydrogen bonds are consistently observed, linking the piperazinium cation to the carboxylate anion. nih.govnih.govresearchgate.netresearchgate.net In hydrated salts, O-H···O hydrogen bonds involving water molecules further contribute to the stability of the crystal lattice. nih.govcsic.es These interactions often lead to the formation of characteristic motifs, such as the R(12) loop, which consists of two cations and two anions linked by N-H···O hydrogen bonds. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. iucr.orgnih.govnih.govresearchgate.net This analysis has shown that O···H/H···O contacts are often the most dominant, highlighting the importance of hydrogen bonding. nih.gov

Disorder Phenomena in Crystal Structures

Disorder is a common phenomenon observed in the crystal structures of 1-(4-nitrophenyl)piperazine salts. This can involve the entire cation or anion, specific functional groups, or solvent molecules.

For example, the 2-chlorobenzoate salt exhibits whole-ion disorder for both the cation and the anion, which were modeled with two conformations having different occupancies. iucr.orgnih.goviucr.org The nitrophenyl group itself can be disordered, as seen in the 3,5-dinitrobenzoate salt, where it was modeled with occupancies of 0.806(10) and 0.194(10). nih.govresearchgate.net The nitro group in the 4-methoxybenzoate salt is also disordered. nih.govcsic.es

Disorder is also frequently observed in the solvent molecules of hydrated salts. In the hemihydrated 2-iodobenzoate and 2-bromobenzoate salts, the water molecule is disordered over two locations. iucr.orgnih.goviucr.org

Computational Chemistry and Theoretical Characterization

Computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental findings and provide deeper insights into the electronic and structural properties of this compound.

Density Functional Theory (DFT) Calculations for Structural Parameters and Vibrational Frequencies

DFT calculations have been successfully used to predict the structural parameters (bond lengths and angles) and vibrational frequencies of 1-(4-nitrophenyl)piperazine and its derivatives. rsc.orgscispace.comtandfonline.com The B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to provide results that are in good agreement with experimental data obtained from X-ray diffraction and spectroscopic techniques (FTIR, Raman). rsc.orgscispace.com

For instance, a study on 1-(2-nitrophenyl)piperazine compared the theoretically predicted geometrical parameters and vibrational frequencies with experimental values, demonstrating a strong correlation. scispace.com Similarly, for tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, DFT calculations were used to further investigate the molecular structure determined by X-ray crystallography. tandfonline.com These calculations also allow for the investigation of properties that are not directly accessible through experiment, such as molecular electrostatic potential and frontier molecular orbitals. tandfonline.com

Table 2: Comparison of Experimental and DFT Calculated Vibrational Frequencies for Related Phenylpiperazines

| Vibrational Mode | Experimental Frequency (cm⁻¹) (IR) | Calculated Frequency (cm⁻¹) (DFT) | Reference |

|---|---|---|---|

| NH stretching (piperazine derivative) | 3173 | - | scispace.com |

| CH stretching (piperazine ring) | 2949, 2915, 2834 | - | scispace.com |

| C-C stretching (phenyl ring) | - | - | scispace.com |

Conformational Analysis using Computational Methods

Computational methods are also valuable for performing conformational analysis. By calculating the energies of different possible conformers, the most stable structure can be identified. For 1-(2-nitrophenyl)piperazine, DFT calculations at the B3LYP/6-31G(d) level of theory were used to find the most stable conformer, which was then used for subsequent calculations of vibrational frequencies and NMR shielding tensors. scispace.com This approach allows for a systematic exploration of the conformational landscape of the molecule, which can be complex due to the flexibility of the piperazine ring and the rotation of the phenyl group.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into conformational flexibility, structural stability, and intermolecular interactions that are often inaccessible by experimental means alone. For this compound and its analogs, MD simulations can elucidate the complex interplay of forces that govern their three-dimensional structure and how it changes in various environments.

While specific, in-depth molecular dynamics studies focused solely on this compound are not extensively documented in publicly available literature, the dynamic behavior of closely related piperazine derivatives has been explored using these methods. These studies provide a framework for understanding the potential conformational landscape of this compound.

Research on various piperazine derivatives has employed MD simulations to understand their interaction with biological targets and their conformational stability. For instance, MD simulations have been used to assess the stability of ligand-receptor complexes involving piperazine-containing molecules, often run on a nanosecond timescale to observe significant conformational events. In such studies, factors like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to gauge the stability of the compound's binding pose and the flexibility of its constituent parts. mdpi.com

For related compounds like 1-(4-nitrobenzoyl)piperazine, dynamic behavior is known to be influenced by the restricted rotation around the amide bond and the interconversion of the piperazine ring's chair conformations. Dynamic NMR studies have quantified the energy barriers for these conformational changes. MD simulations can complement such experimental data by providing a visual and energetic timeline of these dynamic processes.

In the broader context of computational chemistry, the initial step for such simulations often involves geometry optimization using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to find the lowest energy conformation. dergipark.org.tr Following optimization, a force field is applied to describe the interatomic potentials. For similar molecules, force fields such as the Tripos force field have been utilized for energy minimization procedures. nih.gov The system is then typically solvated in a water box and subjected to simulation at a specific temperature and pressure to mimic physiological conditions.

A hypothetical MD simulation setup for this compound would likely involve the parameters outlined in the table below, based on common practices for similar small organic molecules.

Table 1: Representative Parameters for Molecular Dynamics Simulation of a Piperazine Derivative

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, or OPLS | To define the potential energy function of the system. |

| Solvent Model | TIP3P or SPC/E water | To simulate an aqueous environment. |

| Simulation Time | 50 - 200 ns | To observe conformational changes and ensure system equilibration. |

| Temperature | 300 K | To simulate physiological temperature. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature. |

The results from such simulations would reveal the flexibility of the nitrobenzyl group relative to the piperazine ring, the puckering dynamics of the piperazine ring itself (which typically adopts a chair conformation), and the solvent-solute interactions, particularly involving the polar nitro group and the piperazine nitrogens. These dynamic insights are crucial for understanding how the molecule might interact with biological receptors or other molecules.

Biological Activity and Pharmacological Potential of 1 4 Nitrobenzyl Piperazine and Its Analogs

Antimicrobial Activities

Derivatives of 1-(4-nitrobenzyl)piperazine have been a subject of investigation for their efficacy against a spectrum of microbial pathogens, including various bacteria and fungi. nih.govejbps.com

The antibacterial potential of this compound analogs has been demonstrated against several clinically relevant bacteria. While some studies suggest that bulky substituents on the phenylpiperazine ring, such as a nitro group, might decrease activity due to steric hindrance at the target site, other modifications to the core structure have yielded compounds with significant potency.

A study involving a series of ten new 1-(4-nitrophenyl)piperazine (B103982) derivatives found that while most compounds had moderate effects, specific analogs showed notable activity against Mycobacterium species. nih.govresearchgate.net For instance, 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride was highly active against Mycobacterium kansasii and Mycobacterium marinum, both with a Minimum Inhibitory Concentration (MIC) of 15.0 µM. nih.govresearchgate.netsciprofiles.com The study also tested for activity against Staphylococcus aureus, though the effects were generally moderate. nih.govresearchgate.netsciprofiles.com

Further research into nitro-containing compounds identified a nitrofuran analog, 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate (B1200264) (HC2210), as a particularly potent agent against Mycobacterium abscessus (Mab). nih.govasm.org This compound exhibited a half-maximal effective concentration (EC₅₀) of 50 nM against the Mab ATCC 19977 strain, making it more potent than the frontline antibiotic isoniazid (B1672263) in the same assay. asm.org HC2210 also showed efficacy against a collection of multidrug-resistant clinical isolates of M. abscessus. nih.gov

In other studies, derivatives featuring a 4-nitrophenyl moiety attached to the piperazine (B1678402) ring demonstrated activity against Gram-negative bacteria like Escherichia coli. nih.gov However, research on naphthalene-based piperazines, including a 1-(4-nitrophenyl)piperazine derivative, found it to be inactive against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli, Klebsiella pneumonia) organisms in that specific structural context. derpharmachemica.com Similarly, another study noted that Staphylococcus aureus exhibited strong resistance to a series of newly synthesized azole piperazine analogs. japsonline.com

Antibacterial Activity of this compound Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 µM | nih.govresearchgate.netsciprofiles.com |

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium marinum | 15.0 µM | nih.govresearchgate.netsciprofiles.com |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 µM | nih.govsciprofiles.com |

| 1-[(5-Nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate (HC2210) | Mycobacterium abscessus | 50 nM | asm.org |

| Mannich base with 4-nitrophenyl piperazine moiety | Escherichia coli | 125-500 µg/mL | nih.gov |

The antifungal properties of this compound derivatives have been evaluated against various fungal pathogens. A series of newly synthesized carbamates of 1-(4-nitrophenyl)piperazine demonstrated notable antifungal activity, particularly against Cryptococcus neoformans. ejbps.com

In a study that tested ten 1-(4-nitrophenyl)piperazine derivatives, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride showed the highest activity against Fusarium avenaceum, with a MIC value of 14.2 µM. nih.govresearchgate.netsciprofiles.com Other studies have confirmed the screening of these analogs against fungi including Candida species and Cryptococcus neoformans. molaid.comresearchgate.net For example, some 1-(4-nitrophenyl)piperazine analogs have demonstrated significant activity against various Candida species. molaid.com

Antifungal Activity of this compound Analogs

| Compound/Analog | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 µM | nih.govresearchgate.netsciprofiles.com |

| 1-(4-nitrophenyl)piperazine monocarbamates | Cryptococcus neoformans | Good Activity | ejbps.com |

| 1-(4-nitrophenyl)-4-[2-(1H-tetrazol-5-yl)-ethyl]-piperazine | Candida spp., Cryptococcus neoformans | Significant Activity | molaid.com |

The mechanisms through which this compound analogs exert their antimicrobial effects are varied and depend on the specific structural modifications of the molecule. Molecular docking studies have provided insight into potential targets. For instance, carbamate (B1207046) derivatives of 1-(4-nitrophenyl)piperazine were found to fit well into the binding site of DNA gyrase A protein in E. coli, suggesting that inhibition of this enzyme could be a potential mechanism of their antibacterial action. ejbps.com

For antimycobacterial nitro-containing compounds, the mechanism often involves reductive activation. asm.org These compounds are typically prodrugs that are activated by mycobacterial-specific enzymes. asm.org Some nitro-containing compounds, including nitrofuran derivatives, are proposed to inhibit Decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an essential enzyme involved in the biogenesis of the mycobacterial cell wall. asm.org The antifungal mechanism for azole-containing piperazine derivatives often involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway, which disrupts the integrity of the fungal cell membrane. researchgate.net

Antifungal Efficacy (e.g., Candida albicans, Fusarium avenaceum, Cryptococcus neoformans)

Neuropharmacological and Central Nervous System (CNS) Activities

Piperazine derivatives are well-established scaffolds for drugs targeting the central nervous system, with applications as antipsychotic, antidepressant, and anxiolytic agents. researchgate.net The this compound structure is a key intermediate in the synthesis of molecules with potential neuropharmacological effects, primarily through their interaction with monoamine neurotransmitter systems. researchgate.netchemimpex.com

The this compound scaffold is valued for its potential in developing new antidepressant and anxiolytic drugs. chemimpex.com Its derivatives are frequently studied for their ability to modulate neurotransmitter receptors involved in mood and anxiety disorders. smolecule.comchemimpex.com

One study investigated the anxiolytic and antidepressant potential of 2-[4(4-nitro phenyl) piperazine-1-yl]-N-benzyl acetamide (B32628) in mice. soeagra.com The results indicated that the compound has potential activity as both an anxiolytic and an antidepressant. soeagra.com Another derivative, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, was evaluated in various models and showed only a slight antidepressant effect and no anxiolytic activity at the tested doses, highlighting how structural changes can fine-tune CNS effects. nih.gov

The neuropharmacological effects of this compound derivatives are largely attributed to their interaction with key neurotransmitter systems, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. smolecule.comsmolecule.com The piperazine moiety is known to interact with these biological targets. vulcanchem.com

Studies have shown that nitro-substituted piperazine derivatives can exhibit high binding affinity for serotonin receptors, such as the 5-HT₁A subtype. Molecular docking studies of certain benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, including a 1-(4-nitrophenyl)piperazine analog, revealed that repulsive interactions between the para-nitro group and receptor residues could be detrimental to binding affinity at the 5-HT₁A receptor. mdpi.com However, other derivatives have been successfully designed as potent 5-HT₁A receptor antagonists. nih.gov The compound para-nitrophenylpiperazine (pNPP) acts as a selective partial serotonin releasing agent, with little to no activity on dopamine or norepinephrine (B1679862) release. wikipedia.org

The interaction of arylpiperazines with dopamine D2 receptors has also been explored. bg.ac.rs Docking studies demonstrate that a major stabilizing force is the interaction between the protonated nitrogen of the piperazine ring and the Asp86 residue of the D2 receptor. bg.ac.rsresearchgate.net While electron-donating groups on the aryl ring were found to increase binding affinity, electron-withdrawing groups like the nitro group tended to decrease it. bg.ac.rsresearchgate.net Bulky substituents at the para-position were generally not well-tolerated due to steric hindrance. bg.ac.rs Nevertheless, other research has successfully synthesized N-arylpiperazine derivatives based on this scaffold that bind to both D2 and D3 receptors with micromolar affinities. nih.gov

Interaction of this compound Analogs with Neuroreceptors

| Compound/Analog | Receptor Target | Finding | Reference |

|---|---|---|---|

| Nitro-substituted derivatives | Serotonin 5-HT₁A Receptor | Potential for high binding affinity (Ki ~150 nM). | |

| para-Nitrophenylpiperazine (pNPP) | Serotonin Transporter | Selective partial serotonin releasing agent (EC₅₀ = 19-43 nM). | wikipedia.org |

| N-arylpiperazine derivatives | Dopamine D2/D3 Receptors | Bind with micromolar affinities. | nih.gov |

| 1-Benzyl-4-arylpiperazines | Dopamine D2 Receptor | Interaction with Asp86; para-nitro group decreased binding affinity. | bg.ac.rsresearchgate.net |

| N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide | Serotonin 5-HT₁A Receptor | Selective high affinity antagonist (Ki = 0.2 nM). | nih.gov |

Applications in Neurological Disorder Research

Derivatives of this compound are subjects of investigation for their potential therapeutic effects in neurological disorders. smolecule.com Research in this area often involves synthesizing and testing these derivatives for their ability to modulate neurotransmitter systems implicated in conditions such as Parkinson's disease. smolecule.com The arylpiperazine scaffold is a versatile and crucial pharmacophore in many agents active within the central nervous system (CNS). researchgate.net A number of molecules containing the arylpiperazine nucleus have been developed as promising leads for treating Alzheimer's disease, Parkinson's disease, and depression. researchgate.net

For instance, the compound 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine has been shown to mitigate radiation-induced normal tissue toxicity in the brains of mice. biorxiv.org Studies indicate that this compound, when administered after cranial irradiation, preserves the neural stem/progenitor cell population, inhibits microglia activation, and lessens radiation-induced neuroinflammation, ultimately preventing cognitive impairment. biorxiv.org Another derivative, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide, has demonstrated significant neuronal nitric oxide synthase (nNOS) inhibiting activity and neuroprotective potential in a rat model of Parkinson's disease. nih.gov

Furthermore, the flexibility of the arylpiperazine nucleus allows for various chemical substitutions, enabling the synthesis of a wide array of derivatives. researchgate.net This structural adaptability is key to developing compounds with specific activities. For example, piperazine derivatives with electron-withdrawing groups, such as a nitro group, have shown affinity for dopamine D2 receptors. The potential of these compounds is also being explored for imaging applications in the brain, which could aid in the study of conditions like Alzheimer's disease. evitachem.com

Antiproliferative and Anticancer Activities

The piperazine scaffold, particularly when substituted with a 4-nitrobenzyl group, has been a focal point in the development of novel antiproliferative and anticancer agents. ontosight.aismolecule.com The presence of the nitro group often enhances the biological activity of these compounds.

Evaluation against Cancer Cell Lines

A variety of this compound analogs have been evaluated for their cytotoxic effects against numerous human cancer cell lines. For instance, 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives have demonstrated potent cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with IC₅₀ values in the micromolar range. mdpi.com Similarly, indole-based 1,4-disubstituted piperazines, including a derivative with a 4-nitrophenyl substituent, have shown significant cytotoxicity against liver and colon cancer cell lines, in some cases exceeding the potency of the standard drug 5-fluorouracil. tubitak.gov.tr

Other notable examples include:

Benzimidazole-piperazine conjugates with a 4-(trifluoromethyl)benzyl group, which have shown promising cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231. evitachem.com

Novel piperidine (B6355638) and piperazine derivatives of dichloroacetate, where a derivative of 1-(4-nitrophenyl)piperazine showed an IC50 value of 13.81 µM against the HT-29 human cancer cell line.

Piperazine-1,2,3-triazole derivatives have also been synthesized and evaluated against pancreatic cancer cell lines. nih.gov

Cellular Mechanisms of Action (e.g., Cell Cycle Arrest, DNA Damage)

The anticancer effects of this compound and its analogs are attributed to several cellular mechanisms. Piperazine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, and cause DNA damage in cancer cells. nih.gov

For example, certain chromen-4-one derivatives incorporating a piperazine ring can arrest the cell cycle at the G2/M phase and induce DNA damage in PC3 prostate cancer cells. nih.gov Other piperazine derivatives have been found to induce cell cycle arrest at the G0/G1 phase. nih.gov A study on an amino derivative of the alkaloid Luotonin A revealed a significant G2/M cell cycle arrest. mdpi.com Another compound was found to induce a dose-dependent G1 phase-transition arrest in HCT116 cells. frontiersin.org

The induction of apoptosis is another key mechanism. nih.gov Research has shown that some piperazine derivatives can trigger apoptosis in cancer cells, which is a form of programmed cell death crucial for eliminating cancerous cells. nih.gov

Enzyme Inhibition and Biochemical Assays

The this compound structure and its derivatives have been evaluated for their inhibitory effects on various enzymes in biochemical assays. ontosight.aichemimpex.com These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Urease Inhibition

While specific data on the urease inhibition of this compound is not extensively detailed in the provided context, the broader class of piperazine derivatives has been investigated for this activity. For instance, some benzimidazole (B57391) derivatives with a piperazine core have been tested for their amylase inhibitory activity, suggesting a potential role for the piperazine moiety in enzyme inhibition. researchgate.net

Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH)

Information specifically linking this compound to the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) is not available in the provided search results. However, the general class of piperazine derivatives has been widely studied for their inhibitory effects on various enzymes. For instance, 4-(4-Nitrophenyl)piperazine derivatives have demonstrated inhibitory activity against enzymes like monoacylglycerol lipase (B570770) (MAGL). evitachem.comnih.gov Additionally, a screening study identified 1-(4-nitrophenyl)piperazine as an inhibitor of SIRT6, a protein linked to multiple physiological processes. bohrium.com

Transglutaminase 2 (TGase 2) Inhibition

Transglutaminase 2 (TGase 2) is a multifaceted enzyme involved in a variety of cellular processes, including protein cross-linking. Its dysregulation has been linked to several diseases, making it a significant therapeutic target. hzdr.denih.gov The piperazine scaffold is a structural element found in some TGase 2 inhibitors, where it often acts as a linker between different parts of the molecule, contributing to the inhibitory activity. nih.govrsc.org

Research into irreversible inhibitors of TGase 2 has explored Nε-acryloyllysine piperazides. hzdr.de In these studies, the piperazine ring is a key component that positions other functional groups correctly within the enzyme's active site. nih.gov For instance, in a series of inhibitors, a piperazine spacer was used to connect a reactive acrylamide (B121943) "warhead" to a hydrophobic adamantyl group, which binds to a specific site on the enzyme. nih.gov The design of these inhibitors often involves modifying different parts of the molecule, including the piperazine core, to understand the structure-activity relationship and optimize potency and selectivity. hzdr.denih.gov

While direct studies on this compound as a TGase 2 inhibitor are not extensively detailed in the provided context, the established importance of the N,N'-unsymmetrically substituted piperazine structure in TGase 2 inhibitors suggests the potential for its derivatives in this area. nih.govrsc.org The synthesis of various N-acylated-N'-arylated piperazine derivatives, including those with a 4-nitrophenyl group, has been undertaken to explore their conformational behaviors, which is crucial for inhibitor design. nih.govrsc.org

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netresearchgate.netnih.gov Several studies have investigated piperazine derivatives as potential inhibitors of these enzymes. mdpi.comnih.gov

In one study, a series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride compounds were synthesized and showed better α-glucosidase inhibition compared to the standard drug, acarbose. researchgate.net Another study on novel 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives, synthesized from 5-(4-substitue-piperazin-1-yl)-2-nitroaniline, demonstrated significant inhibition of both α-glucosidase and α-amylase. mdpi.com

Derivatives of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate have also been identified as potent, noncompetitive inhibitors of yeast α-glucosidase. nih.gov Furthermore, research starting from 4-nitrophenyl piperazine has led to the discovery of analogs with minimal inhibitory concentrations against both α‐amylase and α‐glucosidase, with some compounds showing higher potency than the reference drug, acarbose. researchgate.net

The inhibitory potential of these compounds is often attributed to the interactions between the piperazine moiety and the active site of the enzymes. mdpi.com For example, molecular docking studies have been used to understand the binding modes of these inhibitors. researchgate.netnih.gov

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

| 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides | α-glucosidase | Several compounds showed better inhibition than acarbose. | researchgate.net |

| 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazoles | α-amylase, α-glucosidase | Significant inhibition of both enzymes. | mdpi.com |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | α-glucosidase | Potent noncompetitive inhibitors. | nih.gov |

| Analogs from 4-nitrophenyl piperazine | α-amylase, α-glucosidase | Some analogs showed higher potency than acarbose. | researchgate.net |

Other Reported Biological Activities

Insecticidal Activity

The piperazine scaffold is a known feature in compounds with a range of biological activities, including insecticidal properties. researchgate.net While specific studies focusing on the insecticidal activity of this compound are not detailed, research into related structures suggests this potential. For instance, studies have been conducted on the synthesis and insecticidal activity of porphyrin derivatives containing a nitrophenyl group and a piperazine-like structure. figshare.com This indicates that the combination of a nitrophenyl moiety and a piperazine ring, as found in this compound, could be a starting point for developing new insecticidal agents.

Antinociceptive Effects

Several studies have explored the antinociceptive (pain-relieving) effects of piperazine derivatives. mdpi.comnih.gov These compounds often exert their effects by interacting with specific receptors in the central nervous system. smolecule.com

One area of research has focused on benzylpiperazine derivatives as ligands for σ1 receptors, which are involved in pain modulation. nih.gov A series of these derivatives demonstrated significant antinociceptive and anti-allodynic effects in animal models of pain. nih.gov Another study on thiazole-piperazine derivatives showed that some compounds possessed both centrally and peripherally mediated antinociceptive activities, which were found to involve the opioidergic system. mdpi.comresearchgate.net Molecular docking studies have supported these findings by showing interactions between the active compounds and opioid receptor proteins. mdpi.comsmolecule.com

Although direct evidence for the antinociceptive effects of this compound is not provided, the consistent findings with related piperazine structures highlight a promising area for future investigation.

| Compound Class | Proposed Mechanism | Observed Effects | Reference(s) |

| Benzylpiperazine derivatives | σ1 receptor agonism | Antinociceptive and anti-allodynic effects. | nih.gov |

| Thiazole-piperazine derivatives | Opioidergic system activation | Central and peripheral antinociceptive activity. | mdpi.comresearchgate.net |

Antioxidant Properties

The piperazine ring is a structural component of various compounds that exhibit antioxidant activity. researchgate.net This property is crucial in combating oxidative stress, which is implicated in numerous diseases. ontosight.ai

Studies on different classes of piperazine derivatives have demonstrated their potential as antioxidants. For example, aryl sulfonyl piperazines have shown antioxidant properties. evitachem.com In a series of piperazine substituted indole (B1671886) derivatives, compounds with a 4'-nitrophenyl piperazine moiety exhibited notable membrane stabilization activity, which is an indicator of antioxidant potential. jrespharm.com Specifically, a 5-methoxy indole derivative with a 4'-nitrophenyl piperazine group showed stronger activity than derivatives with other substituents. jrespharm.com

Furthermore, research on 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives, which can be synthesized from precursors like 5-(4-substitue-piperazin-1-yl)-2-nitroaniline, has also revealed antioxidant capabilities, specifically DPPH radical scavenging activity. mdpi.com The antioxidant activity of these compounds is often evaluated using various in vitro assays. jrespharm.com

| Compound Class | Antioxidant Activity Metric | Key Findings | Reference(s) |

| Aryl sulfonyl piperazines | Not specified | Displayed antioxidant properties. | evitachem.com |

| Piperazine substituted indole derivatives | Membrane stabilization | 4'-nitrophenyl piperazine moiety showed strong activity. | jrespharm.com |

| 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazoles | DPPH radical scavenging | Exhibited significant antioxidant capabilities. | mdpi.com |

Potassium Channel Control

N-(4-nitrophenyl)piperazine, a compound closely related to this compound, has been identified for its role in the control of potassium channels. nih.gov 4-Nitrophenylpiperazinium chloride monohydrate, a salt of this compound, is considered an important reagent for potassium channel openers. nih.gov These openers are molecules that can facilitate the opening of potassium channels, which play a crucial role in regulating cellular membrane potential and are involved in a wide range of physiological processes.

The ability of N-(4-nitrophenyl)piperazine derivatives to modulate potassium channels suggests their potential for therapeutic applications in conditions where potassium channel function is dysregulated. nih.govgoogle.com

Structure Activity Relationship Sar Studies

Influence of Substituent Modifications on Biological Activity

Alterations to the substituents on the 1-(4-Nitrobenzyl)piperazine scaffold can lead to profound changes in its pharmacological profile. Researchers have systematically modified the nitro group's position, introduced various substituents to the piperazine (B1678402) ring, and altered the benzyl (B1604629) moiety to understand their respective contributions to the molecule's biological effects.

Effects of Nitro Group Position and Presence